molecular formula C39H58O5 B13386001 [17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B13386001
M. Wt: 606.9 g/mol
InChI Key: YVMAYTYEFBTXFR-UHFFFAOYSA-N
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Description

The compound [17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the cyclopenta[a]phenanthrene core. This can be achieved through a series of cyclization reactions. The phenylprop-2-enoate moiety is then introduced via esterification reactions. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the phenylprop-2-enoate moiety can be reduced to single bonds.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would result in saturated hydrocarbons.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the phenylprop-2-enoate moiety.

    Estradiol: Another compound with a similar core structure but different functional groups.

Uniqueness

This compound is unique due to the combination of the cyclopenta[a]phenanthrene core and the phenylprop-2-enoate moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C39H58O5

Molecular Weight

606.9 g/mol

IUPAC Name

[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3

InChI Key

YVMAYTYEFBTXFR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)C)C)C)O)C

Origin of Product

United States

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